1-Cyano-2-phenylguanidine
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Overview
Description
1-Cyano-2-phenylguanidine is a chemical compound with the molecular formula C₈H₈N₄ It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
Preparation Methods
The synthesis of 1-Cyano-2-phenylguanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with cyanamides to form the desired guanidine compound . Another approach involves the use of S-methylisothiourea as a guanidylating agent, which has proven to be efficient in producing guanidine derivatives . Industrial production methods often employ metal-catalyzed cross-coupling reactions to achieve high yields and purity .
Chemical Reactions Analysis
1-Cyano-2-phenylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can participate in substitution reactions where the cyano or phenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyano-2-phenylguanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyano-2-phenylguanidine involves its interaction with molecular targets such as DNA and enzymes. As a DNA minor groove binder, it can stabilize or destabilize DNA structures, affecting gene expression and replication . As a kinase inhibitor, it interferes with enzyme activity, potentially modulating signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
1-Cyano-2-phenylguanidine can be compared to other guanidine derivatives such as:
Diphenylguanidine: Used as a complexing agent and accelerator in rubber vulcanization.
2-Iminoimidazolidine: Known for its lower basicity compared to guanidine.
N-Phenylguanidine: Another derivative with similar applications in organic synthesis. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other guanidine derivatives.
Properties
IUPAC Name |
1-cyano-2-phenylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-6-11-8(10)12-7-4-2-1-3-5-7/h1-5H,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYSROZOHXIMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)NC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385165 |
Source
|
Record name | 1-cyano-2-phenylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41410-39-3 |
Source
|
Record name | 1-cyano-2-phenylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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